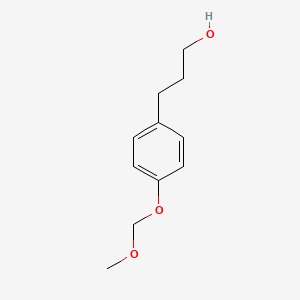

3-(4-(Methoxymethoxy)phenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(methoxymethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-9-14-11-6-4-10(5-7-11)3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXAALYBBFFMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439227 | |

| Record name | 3-(4-(methoxymethoxy)phenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74882-15-8 | |

| Record name | 3-(4-(methoxymethoxy)phenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methoxymethoxy Phenyl Propan 1 Ol and Analogues

Total Synthesis Approaches to 3-(4-(Methoxymethoxy)phenyl)propan-1-ol

The construction of the this compound scaffold relies on established and innovative synthetic routes. These approaches often involve the formation of the propanol (B110389) side chain attached to the protected phenolic ring.

Reductive Transformations of Carbonyl Precursors

A common and effective strategy for synthesizing this compound involves the reduction of corresponding carbonyl compounds. This includes the reduction of carboxylic acid derivatives and ketone derivatives, with options for stereoselective methods where applicable.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For the synthesis of this compound, the corresponding carboxylic acid, 3-(4-(methoxymethoxy)phenyl)propanoic acid, can be reduced.

Table 1: Reduction of Carboxylic Acids to Primary Alcohols

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| 3-(4-(Methoxymethoxy)phenyl)propanoic Acid | LiAlH₄ | Anhydrous Ether | This compound |

| Propanoic Acid | LiAlH₄ | Ether | Propan-1-ol docbrown.info |

This table presents data on the reduction of various carboxylic acids to their corresponding primary alcohols, highlighting the utility of LiAlH₄.

Another viable synthetic route is the reduction of a ketone precursor, 3-(4-(methoxymethoxy)phenyl)propanone. The reduction of the ketone functionality directly yields the desired secondary alcohol.

This transformation can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of the related aldehyde, 3-(4-(methoxymethoxy)phenyl)propanal, to this compound has been documented, indicating the feasibility of reducing the carbonyl group at this position. mnstate.edu

Furthermore, α,β-unsaturated ketones, known as chalcones, can serve as precursors. For instance, a chalcone (B49325) derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, has been synthesized through a mechanochemical reaction between 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone. mdpi.com The subsequent reduction of the carbonyl group and the carbon-carbon double bond of such chalcones can lead to the formation of the desired propanol structure.

When a chiral center is present in the precursor ketone, stereoselective reduction methods can be employed to control the configuration of the resulting alcohol. This is particularly relevant for the synthesis of specific stereoisomers of analogues of this compound.

Enzymatic reductions offer a high degree of stereoselectivity. A one-pot multi-enzyme cascade has been developed for the synthesis of phenylpropanolamine stereoisomers from 1-phenylpropane-1,2-diols. mcmaster.ca This process utilizes an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA) to achieve high optical purities. mcmaster.ca Such biocatalytic approaches, which harness the regio- and stereoselectivities of enzymes, can be applied to the reduction of prochiral ketones to yield enantiomerically enriched alcohols. mcmaster.ca

Organometallic Reagent Mediated Syntheses

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, providing a direct method for constructing the carbon skeleton of the target molecule.

Organolithium reagents are highly reactive species that act as potent nucleophiles and strong bases, making them valuable in organic synthesis. rug.nl They can be used to create the carbon framework of this compound and its analogues through reactions with suitable electrophiles.

One strategy involves the cross-coupling of an organolithium species with an aryl halide. For instance, lithium 1,4-dioxene can be generated by treating 1,4-dioxene with t-butyllithium. rug.nl This organolithium reagent can then undergo a palladium-catalyzed cross-coupling reaction with an aryl bromide, such as 4-bromoanisole, to form a new carbon-carbon bond. rug.nl This methodology can be adapted to synthesize analogues of the target molecule.

Another approach is the addition of an organolithium reagent to a carbonyl compound. For example, a Grignard reagent, which is an organomagnesium compound with similar reactivity to organolithiums, can be synthesized from an alkyl or aryl halide and magnesium metal. mnstate.eduadichemistry.com This reagent can then react with an aldehyde, like 4-methoxybenzaldehyde, to form a secondary alcohol after an aqueous workup. chegg.com This demonstrates a fundamental principle that can be extended to the use of organolithium reagents for the synthesis of the propanol side chain.

Table 2: Organometallic Reagents in C-C Bond Formation

| Organometallic Reagent | Electrophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Lithium 1,4-dioxene | 4-Bromoanisole | Pd₂(dba)₃/XPhos, Toluene, 40 °C | Aryl-substituted dioxane rug.nl |

| Isopropylmagnesium bromide | 4-Methoxybenzaldehyde | Anhydrous diethyl ether | 1-(4-methoxyphenyl)-2-methylpropan-1-ol chegg.com |

This table showcases examples of carbon-carbon bond forming reactions using organometallic reagents, illustrating their application in synthesizing complex organic molecules.

Diethylzinc-Mediated Additions

The addition of organozinc reagents, such as diethylzinc (B1219324) (Et₂Zn), to aldehydes is a powerful method for forming carbon-carbon bonds and generating secondary alcohols. wikipedia.orgscielo.br In the context of synthesizing analogues of this compound, a related reaction involves the addition of an ethyl group from diethylzinc to an appropriate benzaldehyde (B42025) derivative. This reaction is particularly valuable in asymmetric synthesis, where the use of chiral ligands can lead to the formation of enantiomerically enriched secondary alcohols. rsc.orgwikipedia.org

The general transformation involves the reaction of an aldehyde with diethylzinc in the presence of a chiral catalyst. While diethylzinc itself is not nucleophilic enough for facile addition, the catalyst activates the complex. wikipedia.org Numerous chiral ligands, including amino alcohols and diols like TADDOLs (tetraaryl-1,3-dioxolane-4,5-dimethanols), have been developed to promote high enantioselectivity. wikipedia.orgmdpi.com For instance, the reaction of benzaldehyde with diethylzinc using a chiral amino alcohol catalyst can produce (S)-1-phenyl-1-propanol with high enantiomeric excess (ee). wikipedia.org The mechanism often involves the formation of a chiral zinc-ligand complex that coordinates the aldehyde, allowing for a stereoselective transfer of the ethyl group. scielo.br

Table 1: Examples of Catalytic Asymmetric Diethylzinc Additions to Aldehydes

| Aldehyde | Chiral Ligand/Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | (-)-3-exo-dimethylaminoisobornenol ((-)-DAIB) | (S)-1-Phenyl-1-propanol | 98% |

| Benzaldehyde | Fructose-derived β-amino alcohol | (R)-1-Phenyl-1-propanol | 96% |

| o-Methylbenzaldehyde | Fructose-derived β-amino alcohol | (R)-1-(o-Tolyl)propan-1-ol | 92% |

| m-Methylbenzaldehyde | Fructose-derived β-amino alcohol | (R)-1-(m-Tolyl)propan-1-ol | 96% |

Data sourced from multiple studies demonstrating the versatility of chiral ligands in diethylzinc additions. wikipedia.orgmdpi.com

Hydroboration-Oxidation Sequences

Hydroboration-oxidation is a cornerstone two-step reaction in organic synthesis that converts alkenes into alcohols. wikipedia.org This sequence is particularly useful for producing primary alcohols from terminal alkenes due to its characteristic anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. libretexts.orgmasterorganicchemistry.com

To synthesize this compound, a suitable precursor would be 4-(methoxymethoxy)allylbenzene. The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the allyl group's double bond. The boron atom adds to the terminal carbon (C-3 of the side chain), and a hydrogen atom adds to the benzylic carbon (C-1 of the side chain). masterorganicchemistry.com This addition is stereospecific, occurring in a syn fashion, meaning the boron and hydrogen add to the same face of the double bond. wikipedia.orglibretexts.org

The resulting trialkylborane intermediate is not isolated but is subsequently oxidized in the second step. Treatment with hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH) replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the desired primary alcohol, this compound, with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com

Reaction Scheme: Hydroboration-Oxidation of 4-(Methoxymethoxy)allylbenzene

Hydroboration: 4-(Methoxymethoxy)allylbenzene + BH₃·THF → Trialkylborane intermediate

Oxidation: Trialkylborane intermediate + H₂O₂, NaOH → this compound

This method avoids the formation of carbocation intermediates, thus preventing rearrangements that can occur in other hydration reactions like acid-catalyzed hydration. libretexts.orgmasterorganicchemistry.com

Multi-step Convergent Synthesis Strategies

Complex molecules are often assembled using convergent strategies where different fragments of the target molecule are synthesized separately and then combined. A multi-step synthesis for a complex imidazole (B134444) derivative provides a relevant example of building a 3-arylpropanol substructure. mdpi.com A similar convergent approach can be envisioned for this compound.

One such strategy could involve:

Preparation of an aryl electrophile: Starting with 4-methoxymethoxyphenol, one could introduce a two-carbon electrophilic chain, such as by acylation with bromoacetyl bromide followed by reduction, to form a 2-bromo-1-(4-(methoxymethoxy)phenyl)ethan-1-ol intermediate.

Preparation of a one-carbon nucleophile: A simple one-carbon nucleophile, like a cyanide salt or a methyl Grignard reagent, could be used.

Fragment Coupling and Reduction: The nucleophile would displace the bromide from the electrophile. Subsequent chemical modifications, such as the reduction of a nitrile or ketone functional group, would lead to the formation of the propanol chain.

Alternatively, a more direct approach starts with a precursor containing the complete carbon skeleton. For example, the reduction of ethyl 3-(4-hydroxyphenyl)propanoate to 3-(4-hydroxyphenyl)propan-1-ol using a reducing agent like lithium aluminum hydride, followed by protection of the phenolic hydroxyl group as a MOM ether, represents a linear but effective multi-step synthesis.

Preparation of Aromatic Methoxymethyl Ethers from Phenols

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functions, particularly phenols, due to its stability under various conditions and its relatively straightforward introduction and removal. upm.edu.my

Classical MOM Etherification Procedures

The most established method for forming MOM ethers is a variation of the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This Sₙ2 reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an electrophilic methoxymethyl source. youtube.comlibretexts.org

The typical procedure involves:

Deprotonation: The phenol, such as 4-(3-hydroxypropyl)phenol, is treated with a base to form the corresponding sodium or potassium phenoxide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com

Alkylation: The phenoxide then reacts with chloromethyl methyl ether (MOM-Cl). The phenoxide ion acts as a nucleophile, displacing the chloride ion to form the aromatic MOM ether. upm.edu.mywikipedia.org

The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the Sₙ2 pathway. masterorganicchemistry.com While effective, this method has a significant drawback: chloromethyl methyl ether is recognized as a potential carcinogen, prompting the development of alternative reagents. google.com An alternative, safer electrophile is dimethoxymethane (B151124), which can be used in the presence of a strong acid catalyst. google.com

Modified and Chemo-selective MOM Etherification Methods

To overcome the limitations of classical methods, including the use of hazardous reagents and lack of selectivity in polyfunctional molecules, several modified procedures have been developed.

Electrochemical Synthesis: Anodic oxidation offers a green and reagent-free alternative for preparing aryl MOM ethers. researchgate.net In this method, an aryloxy acetic acid is subjected to anodic decarboxylation, generating an intermediate that can be trapped by an alcohol to form the ether. This technique exhibits good functional group tolerance and high current efficiency. researchgate.netresearchgate.net

Chemoselective Methods: In molecules with multiple hydroxyl groups, selective protection is crucial.

TMSOTf/2,2'-Bipyridyl System: The combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,2'-bipyridyl has been shown to behave differently with aromatic versus aliphatic MOM ethers, allowing for selective transformations. acs.org This system can be used for both deprotection and direct conversion of MOM ethers to other silyl (B83357) ethers under mild conditions. acs.orgresearchgate.net

Heterogeneous Catalysis: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been developed as an efficient and mild heterogeneous catalyst for the selective deprotection of phenolic MOM ethers, leaving other protecting groups intact. organic-chemistry.org The principles of such selective reactions can inform the design of selective protection strategies by carefully choosing reaction conditions.

Table 2: Comparison of MOM Etherification Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Classical Williamson | Phenol, Base (e.g., NaH), MOM-Cl | High yield, well-established byjus.comwikipedia.org | Use of carcinogenic MOM-Cl google.com |

| Dimethoxymethane | Phenol, Dimethoxymethane, Acid catalyst | Avoids MOM-Cl google.com | Requires strongly acidic conditions |

| Electrochemical | Aryloxy acetic acid, Electrolysis | Green, safe, no harsh reagents researchgate.net | Requires specialized equipment |

| Modified Reagents | Phenol, Alternative MOM source (e.g., MOM-imidazolium salts) | Improved safety profile | May require multi-step reagent preparation |

This table summarizes key features of different approaches to MOM ether synthesis.

Derivatization from Related Propanol Structures

The this compound molecule contains a primary alcohol that is a versatile functional handle for further chemical modification. Derivatization of this hydroxyl group can be used to install other functional groups or to attach the molecule to other scaffolds.

A common derivatization is the conversion of the alcohol to an ether or an ester. For example, a study involving this compound reported its reaction with trityl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine. acs.org This reaction converts the primary alcohol into a bulky trityl ether, a common protecting group for primary alcohols.

Other potential derivatizations, by analogy with the reactivity of 3-phenyl-1-propanol, include: sigmaaldrich.comnist.gov

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(4-(methoxymethoxy)phenyl)propanal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to the carboxylic acid, 3-(4-(methoxymethoxy)phenyl)propanoic acid, using stronger oxidants like potassium permanganate (B83412) (KMnO₄).

Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding ester.

Halogenation: The hydroxyl group can be converted to a leaving group (e.g., a tosylate) and then displaced by a halide, or directly converted to a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Silylation: Reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole, would form a silyl ether. researchgate.net This is a common strategy for protecting alcohols or for preparing derivatives for gas chromatography analysis. researchgate.net

These derivatizations highlight the synthetic utility of the propanol moiety as a key intermediate for building more complex molecular architectures.

Selective Deprotection Strategies of the Methoxymethyl Ether

The methoxymethyl (MOM) ether is a commonly employed protecting group for phenols due to its stability in various conditions, particularly basic media. Its removal, or deprotection, is a critical step in many synthetic pathways and can be achieved through several methods, each offering different levels of selectivity and mildness.

Acid-Catalyzed Deprotection

The MOM group is susceptible to cleavage under acidic conditions. organic-chemistry.org This can be achieved using traditional Brønsted acids such as hydrochloric acid or sulfuric acid. chemicalbook.com However, for substrates sensitive to strongly acidic media, milder and more selective methods have been developed.

One effective approach involves the use of solid acid catalysts. For instance, Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂·aq), both in bulk and supported on silica, have been shown to efficiently cleave MOM ethers from phenolic substrates. chemicalbook.commasterorganicchemistry.comchemguide.co.uk These reactions are often clean, with simple work-up procedures, and provide good to excellent yields in relatively short reaction times. chemicalbook.commasterorganicchemistry.com For example, deprotection using a Wells-Dawson catalyst in methanol (B129727) can proceed to completion within an hour at 65°C. chemicalbook.com

Another mild and efficient method is the use of p-toluenesulfonic acid (pTSA) under solvent-free conditions. nih.gov This eco-friendly approach involves simply triturating the MOM-protected compound with pTSA, leading to high yields of the deprotected phenol. nih.gov The reaction is generally mild and tolerates other protecting groups like benzyl (B1604629) ethers and esters. nih.gov

| Catalyst System | Solvent | Conditions | Yield | Reference |

| Wells-Dawson Acid | Methanol | 65 °C, 1 hr | 100% | chemicalbook.com |

| p-Toluenesulfonic Acid (pTSA) | Solvent-free | Room Temp, 30 min | 85-98% | nih.gov |

| H₃PW₁₂O₄₀ | Ethanol | Reflux | High | hmdb.ca |

This table presents examples of acid-catalyzed deprotection of phenolic MOM ethers under various conditions.

Lewis Acid-Mediated Cleavage

Lewis acids offer an alternative pathway for the cleavage of MOM ethers, often under mild and highly selective conditions. organic-chemistry.org A variety of Lewis acids have been found to be effective for this transformation.

One notable system is the combination of a trialkylsilyl triflate, such as trimethylsilyl triflate (TMSOTf), with 2,2′-bipyridyl. nih.govresearchgate.net This reagent combination facilitates the deprotection of aromatic MOM ethers under non-acidic conditions, which is advantageous for substrates containing acid-labile functional groups. researchgate.net The reaction proceeds by converting the aromatic MOM ether first into a silyl ether, which is then hydrolyzed to the phenol.

Other Lewis acids have also been successfully employed. For instance, zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol can rapidly and selectively remove the MOM group from phenols. masterorganicchemistry.com This method is fast, often completing in under ten minutes, and is compatible with various other protecting groups. masterorganicchemistry.com Other reported Lewis acid systems for phenolic MOM deprotection include magnesium bromide (MgBr₂), and zinc(II) trifluoromethanesulfonate (Zn(OTf)₂).

| Lewis Acid Reagent | Solvent | Conditions | Key Features | Reference |

| TMSOTf / 2,2′-bipyridyl | CH₃CN | 0 °C to Room Temp | Mild, non-acidic, high chemoselectivity | researchgate.net |

| ZnBr₂ / n-PrSH | Not specified | < 10 minutes | Rapid, high yield and selectivity | masterorganicchemistry.com |

| Zn(OTf)₂ | Isopropanol | Reflux | Efficient, high yields | chemguide.co.uk |

| CBr₄ / PPh₃ | ClCH₂CH₂Cl | Thermal | Aprotic conditions |

This table summarizes various Lewis acid-mediated methods for the deprotection of phenolic MOM ethers.

Chemo-selective Deprotection in Poly-protected Substrates

In the synthesis of complex molecules, it is often necessary to deprotect one hydroxyl group while leaving others protected. The MOM group on a phenol can be selectively cleaved in the presence of other protecting groups, a process known as chemo-selective deprotection.

The previously mentioned TMSOTf/2,2′-bipyridyl system exhibits remarkable chemoselectivity. nih.gov It can deprotect a phenolic MOM ether without affecting an acid-labile trityl (Tr) ether on an alkyl alcohol within the same molecule, as demonstrated with a derivative of this compound. researchgate.net This highlights the mild and non-acidic nature of the reaction conditions. researchgate.net

Similarly, methods using H₃PW₁₂O₄₀ have been shown to selectively deprotect primary and secondary MOM ethers while leaving phenolic MOM ethers, as well as other groups like benzyl ethers and esters, intact. hmdb.ca The use of silica-supported sodium hydrogen sulfate is another reported method for the chemo-selective deprotection of phenolic MOM ethers. sigmaaldrich.comresearchgate.net This selectivity is crucial for orthogonal protection strategies in multistep synthesis.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group of this compound is a versatile handle for further synthetic modifications, primarily through esterification and oxidation reactions.

Esterification Reactions

The primary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. A standard method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and often an excess of the alcohol is used to drive it towards the ester product. masterorganicchemistry.com

Alternatively, for higher reactivity and milder conditions, an acid chloride or anhydride can be used. For instance, the acetylation of a primary alcohol, such as the closely related 3-phenyl-1-propanol, can be achieved using reagents like acetic anhydride to form the corresponding acetate (B1210297) ester. chemicalbook.com It is expected that this compound would react similarly to yield 3-(4-(methoxymethoxy)phenyl)propyl acetate. The MOM protecting group is generally stable to many of these esterification conditions.

| Reaction Type | Reagents | Product Type | Reference |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester | masterorganicchemistry.comchemguide.co.uk |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Acetate Ester | chemicalbook.com |

| Acylation | Acid Chloride | Ester | chemguide.co.uk |

This table outlines common esterification methods applicable to the primary alcohol of this compound.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-(4-(methoxymethoxy)phenyl)propanal. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. sigmaaldrich.comresearchgate.net

The Swern oxidation is a widely used method for this purpose. hmdb.camasterorganicchemistry.comevitachem.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. masterorganicchemistry.com The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. masterorganicchemistry.com

Another highly effective reagent is the Dess-Martin periodinane (DMP). masterorganicchemistry.comchemguide.co.uknih.gov This hypervalent iodine reagent provides a reliable and mild oxidation of primary alcohols to aldehydes at room temperature in solvents like dichloromethane (B109758). masterorganicchemistry.comchemguide.co.uknih.gov The reaction is typically fast, chemoselective, and offers a simple work-up, making it a popular choice in modern organic synthesis. masterorganicchemistry.comnih.gov

| Oxidation Method | Key Reagents | Product | Key Features | Reference |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Aldehyde | Mild, avoids over-oxidation, wide functional group tolerance | masterorganicchemistry.comevitachem.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Mild (room temp, neutral pH), fast, high yield, chemoselective | masterorganicchemistry.comnih.govnih.gov |

This table compares two common methods for the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde.

Etherification Reactions

The primary alcohol group of this compound is readily converted into other ether linkages through various etherification methods. These reactions are fundamental for modifying the molecule's solubility, protecting the hydroxyl group during subsequent synthetic steps, or for introducing specific functionalities.

The primary alcohol can be further etherified, for instance, by conversion into a different alkoxymethyl ether. This type of transformation is analogous to the protection of the parent phenol as a methoxymethyl (MOM) ether. While the phenolic MOM ether is already present, the primary alcohol can be protected with a similar or different alkoxymethyl group if required for a specific synthetic strategy. For example, reaction with an agent like benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) would yield the corresponding BOM ether at the primary alcohol position. The Williamson ether synthesis provides the fundamental mechanism for this class of reaction. organicchemistrytutor.com

A general scheme for this transformation is presented below: Reaction of the primary alcohol with an alkoxymethyl chloride (e.g., R-O-CH₂-Cl) and a hindered base yields the corresponding alkoxymethyl ether.

| Reactant | Reagent | Base | Product |

| This compound | R-O-CH₂-Cl | DIPEA | 1-(Methoxymethoxy)-4-(3-((alkoxymethoxy)methyl)propyl)benzene |

Silylation is a common and highly effective method for protecting the primary alcohol of this compound. The formation of a silyl ether, such as a triethylsilyl (TES) ether, increases the steric bulk around the oxygen atom and enhances the molecule's stability in non-acidic conditions and its solubility in nonpolar organic solvents. wikipedia.org

The reaction is typically carried out by treating the alcohol with triethylsilyl chloride (TESCl) in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include imidazole, pyridine, or triethylamine. The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds readily with primary alcohols. gelest.com

A representative procedure is shown in the following table:

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Triethylsilyl chloride (TESCl) | Imidazole | Dichloromethane (DCM) | 3-(4-(Methoxymethoxy)phenyl)propyl triethylsilyl ether |

Halogenation Reactions

The primary hydroxyl group can be substituted by a halogen atom (e.g., chlorine, bromine) to form an alkyl halide. This transformation converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

For the conversion of a primary alcohol like the one in this compound, reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly employed. libretexts.org These reagents are often preferred over hydrohalic acids (HCl, HBr) to avoid the harsh acidic conditions that could potentially cleave the acid-sensitive MOM ether and to prevent possible carbocation rearrangements. libretexts.orgchemistrysteps.com The reaction with SOCl₂ or PBr₃ typically proceeds via an Sₙ2 mechanism. chemistrysteps.comkhanacademy.org

| Transformation | Reagent | Byproducts | Product |

| Chlorination | Thionyl chloride (SOCl₂) | SO₂, HCl | 1-(3-Chloropropyl)-4-(methoxymethoxy)benzene |

| Bromination | Phosphorus tribromide (PBr₃) | H₃PO₃ | 1-(3-Bromopropyl)-4-(methoxymethoxy)benzene |

Transformations of the Aromatic Ring System

The phenyl ring, activated by the electron-donating methoxymethoxy group, is susceptible to various modifications, primarily through electrophilic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the strongly activating para-methoxymethoxy group (-O-MOM) and the weakly activating meta-propyl alcohol chain. makingmolecules.com Both groups are ortho, para-directors. organicchemistrytutor.compressbooks.pub The powerful activating and directing effect of the -O-MOM group dominates, strongly directing incoming electrophiles to the positions ortho to it (C2 and C6 on the ring). libretexts.org

Typical EAS reactions that can be performed on this substrate include nitration, halogenation, and Friedel-Crafts reactions, although the latter may be complicated by the presence of the alcohol and ether functionalities. For example, bromination of the aromatic ring can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) to install a bromine atom ortho to the methoxymethoxy group.

| Reaction Type | Reagent | Position of Substitution | Product Example |

| Bromination | N-Bromosuccinimide (NBS) | Ortho to -OMOM group | 3-(2-Bromo-4-(methoxymethoxy)phenyl)propan-1-ol |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | Ortho to -OMOM group | 3-(4-(Methoxymethoxy)-2-nitrophenyl)propan-1-ol |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

To utilize powerful palladium-catalyzed cross-coupling reactions, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. wikipedia.org This can be accomplished via an electrophilic aromatic substitution reaction as described in section 3.3.1. For instance, selective bromination yields 3-(2-bromo-4-(methoxymethoxy)phenyl)propan-1-ol.

This aryl bromide derivative can then serve as a substrate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as methyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N). organic-chemistry.org This reaction would form a new carbon-carbon bond at the ortho position of the aromatic ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, catalyzed by a palladium complex with a suitable base (e.g., K₂CO₃ or Cs₂CO₃). youtube.comlibretexts.org This is one of the most versatile methods for biaryl synthesis or for introducing alkyl or vinyl groups.

The table below outlines a potential Suzuki-Miyaura coupling sequence.

| Step | Reaction | Reactants | Catalyst/Base | Intermediate/Product |

| 1 | Aromatic Bromination | This compound, NBS | Acetonitrile (B52724) | 3-(2-Bromo-4-(methoxymethoxy)phenyl)propan-1-ol |

| 2 | Suzuki-Miyaura Coupling | 3-(2-Bromo-4-(methoxymethoxy)phenyl)propan-1-ol, Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-(2-Phenyl-4-(methoxymethoxy)phenyl)propan-1-ol |

An in-depth exploration of the chemical reactivity and transformative potential of the compound this compound reveals its utility as a versatile building block in the synthesis of complex organic structures. This article focuses exclusively on its participation in advanced cross-coupling and cyclization reactions, providing a detailed overview of its synthetic applications.

Chemical Reactivity and Transformations of 3 4 Methoxymethoxy Phenyl Propan 1 Ol

The reactivity of 3-(4-(methoxymethoxy)phenyl)propan-1-ol is primarily dictated by its three key functional components: the methoxymethyl (MOM) protected phenol (B47542), the aromatic phenyl ring, and the terminal primary alcohol on the propyl chain. These groups allow for a wide range of chemical transformations, making the molecule a valuable intermediate in organic synthesis.

Role As a Key Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The phenylpropanoid backbone of 3-(4-(Methoxymethoxy)phenyl)propan-1-ol is a common structural motif found in a wide array of natural products. Its utility as a starting material is rooted in its ability to mimic the biosynthetic precursors that plants use to assemble these complex molecules. frontiersin.org

Neolignans are a large class of natural phenols derived from the oxidative dimerization of two phenylpropanoid units. rsc.org They exhibit a wide range of biological activities, and their synthesis is a significant area of research. mdpi.comnih.gov The compound this compound serves as an excellent protected precursor for one of these phenylpropanoid units.

The general biosynthetic pathway for many lignans (B1203133) and neolignans begins with phenylpropanoids like coniferyl alcohol. rsc.org Synthetic chemists often use protected analogues to achieve specific coupling patterns and improve yields. The MOM-protected phenol (B47542) in this compound prevents unwanted side reactions during the crucial coupling steps.

Research into the synthesis of 8-O-4′-neolignans, a specific class known for pharmacological properties, often involves the coupling of two different phenylpropane units. researchgate.net For instance, synthetic strategies can involve the functionalization of the propanol (B110389) side chain into a suitable group for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form the characteristic biphenyl (B1667301) or ether linkages of neolignans. mdpi.comnih.gov After the core neolignan skeleton is assembled, the MOM group can be cleaved to reveal the natural phenolic hydroxyl group. The synthesis of various neolignans, such as myrisisolignan, has been reported from precursors derived from phenylpropanoids. nih.gov

Table 1: Synthetic Approaches to Neolignans Utilizing Phenylpropanoid Precursors

| Coupling Strategy | Precursor Functionalization | Key Intermediates | Target Neolignan Class |

|---|---|---|---|

| Oxidative Coupling | Dimerization of free-radical precursors | Phenoxy or carbon-centered radicals | 8-8', 8-5', 8-O-4' linked |

| Suzuki-Miyaura Reaction | Conversion to boronic acids/esters or aryl halides | Arylboronic esters and aryl halides | Biphenyl-type neolignans |

| SN2 Reaction | Conversion of alcohol to leaving group | Phenylpropanoid with tosylate or halide | Ether-linked neolignans |

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural components of this compound are frequently found in various pharmaceutically active molecules. Its utility as a building block allows for the systematic construction of diverse molecular frameworks.

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. chemrxiv.org Its synthesis often begins with 1,2-amino alcohols. nih.govresearchgate.net While this compound is a 1,3-propanol derivative, it can be chemically modified to generate the necessary precursors for morpholine synthesis.

A plausible synthetic pathway involves the oxidation of the primary alcohol to an aldehyde or carboxylic acid, followed by α-amination and subsequent reduction to yield a 3-amino-1,2-propanediol (B146019) derivative. This resulting 1,2-amino alcohol, bearing the protected phenyl group, can then undergo cyclization reactions to form the morpholine ring. researchgate.net For example, reaction with reagents like ethylene (B1197577) sulfate (B86663) or chloroacetyl chloride followed by cyclization and reduction are common methods to construct the morpholine heterocycle. chemrxiv.org The synthesis of complex morpholine derivatives, including potential norepinephrine (B1679862) reuptake inhibitors, has been demonstrated using MOM-protected phenolic precursors, highlighting the value of this protecting group strategy in this context. nih.gov

Benzo-fused oxygen heterocycles, such as chromanes and chromanones, are core structures in many biologically active compounds, including flavonoids and some pharmaceuticals. core.ac.uknih.gov The synthesis of these scaffolds can be achieved using precursors derived from this compound.

One common strategy for synthesizing chromanones involves an intramolecular cyclization. The subject compound can be oxidized to the corresponding propanoic acid derivative, 3-(4-(Methoxymethoxy)phenyl)propanoic acid. This acid can then be reacted with a phenol (or the MOM group can be removed to utilize the internal phenol) under conditions that promote an intramolecular Friedel-Crafts acylation, leading directly to the chroman-4-one ring system. nih.gov Alternatively, the alcohol can be oxidized to the aldehyde, 3-(4-(Methoxymethoxy)phenyl)propanal, which can then participate in condensation and cyclization reactions to build the heterocyclic ring. Syntheses of various substituted benzopyran (chromane) derivatives have been accomplished using phenylpropanoid starting materials through multi-step sequences. researchgate.net The synthesis of enantioenriched 3,4-disubstituted chromans has also been reported from related cinnamyl alcohol precursors. nih.gov

Spiro-isobenzofurans are a class of complex molecules that include compounds with significant central nervous system activity. nih.gov These structures often feature a spirocyclic center connecting an isobenzofuran (B1246724) moiety to another ring system. The synthesis of these complex scaffolds requires carefully planned multi-step routes.

While direct synthesis of a spiro-isobenzofuran from this compound is not prominently documented, the compound serves as a valuable source for the substituted phenylpropyl fragment. Synthetic strategies for spiro[isobenzofuran-1(3H),4'-piperidines], for example, involve the construction of the isobenzofuran ring through the cyclization of a precursor containing a 2-substituted benzyl (B1604629) alcohol or ether. nih.gov A functionalized derivative of this compound could be incorporated into such a precursor, ultimately forming one of the key aryl substituents on the final spirocyclic system. The synthesis of substituted 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones has been achieved through a cascade cyclization of propargyl alcohol derivatives, demonstrating a modern approach to such spiro systems. nih.gov

Contribution to the Synthesis of Advanced Organic Materials Precursors

Beyond natural products and pharmaceuticals, building blocks like this compound are instrumental in the field of materials science. The compound can be readily converted into reactive intermediates used to construct larger, functional materials.

Specifically, the alcohol can be easily oxidized to its corresponding aldehyde, 3-(4-(Methoxymethoxy)phenyl)propanal. This aldehyde has been identified as a valuable building block for creating organic ligands for Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The aldehyde functionality allows for the formation of imine bonds or other covalent linkages, incorporating the phenylpropanoid unit into the extended framework of the MOF. The specific structure and functionality of the ligand are crucial for determining the properties of the resulting material, such as its pore size, stability, and catalytic activity. Therefore, this compound acts as a stable, storable precursor to a functional aldehyde for the bottom-up synthesis of these advanced materials.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would be instrumental in identifying the different proton environments within 3-(4-(Methoxymethoxy)phenyl)propan-1-ol. The spectrum would be expected to show distinct signals for the aromatic protons, the propyl chain protons, the methoxymethyl ether protons, and the hydroxyl proton. Key features to anticipate would include:

Aromatic Region: Signals corresponding to the protons on the benzene (B151609) ring.

Aliphatic Region: Signals for the three methylene (B1212753) groups of the propanol (B110389) side chain, likely exhibiting triplet or multiplet patterns due to coupling with adjacent protons.

Ether and Alcohol Groups: A singlet for the methoxy (B1213986) group of the MOM ether, a singlet for the methylene group of the MOM ether, and a signal for the hydroxyl proton, the position of which can be concentration and solvent dependent.

However, no specific experimental ¹H NMR data, including chemical shifts, coupling constants, and integration values, for this compound could be found.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The anticipated spectrum would feature:

Signals for the carbon atoms of the benzene ring.

Resonances for the three carbon atoms of the propyl chain.

Signals corresponding to the carbons of the methoxymethyl ether group.

Detailed experimental ¹³C NMR data, such as precise chemical shifts and multiplicities for each carbon, are not available in the searched sources.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to trace the connectivity of the propyl chain and assign protons on the aromatic ring. weebly.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). weebly.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure, such as connecting the propyl chain to the phenyl ring and confirming the position of the methoxymethoxy group. weebly.com

No specific 2D NMR studies for this compound were identified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a synthesized compound. No experimental HRMS data for this specific compound has been found.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. The resulting mass spectrum would confirm the molecular weight of the compound. Analysis of fragmentation patterns could provide further structural information. Specific ESI-MS data for this compound are not available in the reviewed literature.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of moderately sized organic molecules like this compound, providing valuable information about its molecular weight and structure through fragmentation analysis. In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates the ionization of the analyte molecule with minimal fragmentation. nih.govresearchgate.net

For this compound, the positive ion MALDI-TOF mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺. Given the molecular formula C₁₁H₁₆O₃, the exact mass of the neutral molecule is 196.1099 g/mol . Therefore, the expected m/z values for these ions would be approximately 197.1177 for [M+H]⁺, 219.1000 for [M+Na]⁺, and 235.0739 for [M+K]⁺.

Fragmentation of the parent ion in the MALDI-TOF source or through post-source decay (PSD) or tandem mass spectrometry (MS/MS) can provide structural insights. Key fragmentation pathways for this compound would likely involve the cleavage of the methoxymethyl (MOM) ether and the propanol side chain.

Expected Fragmentation Patterns:

| Fragment Ion | Proposed Structure/Loss | Expected m/z for [M+H]⁺ = 197.1177 |

| [M+H - CH₂O]⁺ | Loss of formaldehyde (B43269) from the MOM group | 167.0919 |

| [M+H - CH₃OH]⁺ | Loss of methanol (B129727) from the MOM group | 165.0762 |

| [M+H - CH₃OCH₂]⁺ | Loss of the methoxymethyl radical | 151.0759 |

| [M+H - C₃H₇O]⁺ | Loss of the propanol side chain | 137.0599 |

| [C₇H₇O]⁺ | Tropylium-like ion from the aromatic ring | 107.0497 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol, ether, and aromatic functionalities.

The presence of the hydroxyl (-OH) group from the propanol moiety will be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to appear around 1050 cm⁻¹.

The methoxymethyl ether group (Ar-O-CH₂-O-CH₃) will show several characteristic peaks. The asymmetric C-O-C stretching of the aryl ether is anticipated in the 1250-1200 cm⁻¹ region, while the C-O-C stretching of the acetal (B89532) portion will likely absorb in the 1150-1070 cm⁻¹ range. spectroscopyonline.comlibretexts.org The presence of a methoxy group is also characterized by a C-H stretching vibration around 2830 cm⁻¹. docbrown.info

The aromatic ring will give rise to several absorptions. The C-H stretching vibrations of the aromatic protons are typically observed between 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) will influence the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.

Predicted Infrared Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H (Alcohol) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2960-2850 | C-H (Aliphatic) | Stretching |

| 2830 | C-H (in O-CH₃) | Stretching |

| 1610, 1500 | C=C (Aromatic) | Stretching |

| 1250-1200 | C-O (Aryl Ether) | Asymmetric Stretching |

| 1150-1070 | C-O-C (Acetal) | Stretching |

| 1050 | C-O (Primary Alcohol) | Stretching |

| 850-800 | C-H (Aromatic) | Out-of-plane Bending (para-substitution) |

Chiral Analysis for Enantiomeric Purity Determination (e.g., by HPLC or GC)

Since this compound does not possess a chiral center in its structure, it is an achiral molecule. Therefore, it does not exist as enantiomers, and analysis for enantiomeric purity is not applicable.

However, if a chiral center were introduced into the molecule, for instance, by modification of the propanol side chain to create a secondary alcohol such as 1-(4-(methoxymethoxy)phenyl)propan-2-ol, then chiral analysis would be crucial for determining the enantiomeric excess (ee). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. gcms.czchromatographyonline.comnih.gov

Hypothetical Chiral Analysis of a Chiral Derivative:

For a chiral analog, a common approach in GC involves the derivatization of the alcohol functional group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, direct separation of the enantiomers can be achieved on a chiral GC column, such as one containing a cyclodextrin-based stationary phase. nih.govhplc.sk

In HPLC, direct enantiomeric separation is often achieved using columns with chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. researchgate.netresearchgate.net The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile (B52724)/water), is critical for achieving optimal separation. researchgate.net

Mechanistic Investigations of Reactions Involving 3 4 Methoxymethoxy Phenyl Propan 1 Ol

Mechanistic Pathways of MOM Ether Deprotection

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functions due to its stability under a range of conditions. wikipedia.orgnih.gov Its cleavage, however, often requires acidic conditions which may not be compatible with other functional groups in a complex molecule. nih.govadichemistry.com Research has focused on developing mild and selective deprotection methods, with significant investigation into the underlying mechanisms.

A noteworthy method for the deprotection of MOM ethers involves the use of a trialkylsilyl triflate (R₃SiOTf), such as trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf), in combination with 2,2′-bipyridyl. nih.govacs.orgnih.gov The mechanism of this reaction has been found to be highly dependent on the nature of the substrate, specifically whether the MOM ether is attached to an aliphatic or an aromatic alcohol. nih.govacs.org

For aromatic MOM ethers, like the one present in 3-(4-(methoxymethoxy)phenyl)propan-1-ol, the reaction with TMSOTf and 2,2′-bipyridyl in acetonitrile (B52724) proceeds under mild, nonacidic conditions. nih.govacs.org The role of the TMSOTf is to act as a Lewis acid, activating the MOM ether. The 2,2'-bipyridyl is believed to act as a base or ligand. acs.orgnih.gov An interesting finding is that the reaction pathway for aromatic MOM ethers differs from that of aliphatic MOM ethers. nih.govacs.org While aliphatic MOM ethers are thought to proceed through a bipyridinium salt intermediate, aromatic MOM ethers are first converted to a silyl (B83357) ether intermediate. nih.govacs.orgresearchgate.net This intermediate is subsequently hydrolyzed upon the addition of water to yield the deprotected phenol (B47542). acs.orgnih.gov

When TESOTf is used instead of TMSOTf, the reaction can be stopped at the silyl ether stage, resulting in the direct conversion of the aromatic MOM ether to a triethylsilyl (TES) ether. acs.orgnih.gov This transformation is significant as it represents a direct and mild method for exchanging one protecting group for another. acs.org The difference in reactivity highlights the subtle electronic effects of the aromatic ring on the reaction mechanism. acs.org

Table 1: Reagents and Conditions for Aromatic MOM Ether Transformations

| Reagent System | Substrate Type | Key Intermediate | Final Product (after H₂O work-up) | Reference |

|---|---|---|---|---|

| TMSOTf / 2,2′-bipyridyl | Aromatic MOM Ether | Silyl Ether | Deprotected Phenol | nih.govacs.org |

| TESOTf / 2,2′-bipyridyl | Aromatic MOM Ether | TES Ether | TES Ether (Direct Conversion) | nih.govacs.org |

| TMSOTf or TESOTf / 2,2′-bipyridyl | Aliphatic MOM Ether | Bipyridinium Salt | Deprotected Alcohol | nih.govresearchgate.net |

The key mechanistic divergence between aliphatic and aromatic MOM ether deprotection with trialkylsilyl triflates and bipyridyl lies in the nature of the intermediates. For aromatic MOM ethers, the reaction proceeds via the formation of a silyl ether intermediate rather than a salt intermediate. nih.govacs.org This was deduced from thin-layer chromatography (TLC) analysis which showed the formation of a less polar compound initially, in contrast to the highly polar salt intermediate formed from aliphatic MOM ethers. nih.gov

The proposed mechanism for the transformation of an aromatic MOM ether involves the coordination of the silyl triflate to the ether oxygen atom further from the aromatic ring. This is followed by the transfer of the silyl group to the phenolic oxygen, releasing methoxymethyl triflate. The subsequent hydrolysis of the resulting silyl ether cleaves the silicon-oxygen bond, yielding the free phenol. The difference in electron density between the two oxygen atoms of an aromatic MOM ether is considered a key factor in this distinct reaction mechanism. acs.org

Reaction Mechanisms of Transformations at the Propanol (B110389) Moiety

The propanol side chain of this compound features a primary alcohol, a versatile functional group that can undergo a variety of transformations. The mechanisms of these reactions are well-established in organic chemistry.

One common reaction is oxidation . The primary alcohol can be oxidized to form an aldehyde, 3-(4-(methoxymethoxy)phenyl)propanal, or further to the corresponding carboxylic acid, 3-(4-(methoxymethoxy)phenyl)propanoic acid. The specific outcome depends on the oxidizing agent used. Reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage. The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-type elimination of a proton from the carbon bearing the oxygen, with the chromium leaving group, to form the carbon-oxygen double bond of the aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), in the presence of water, will typically oxidize the primary alcohol all the way to the carboxylic acid, proceeding through an aldehyde hydrate (B1144303) intermediate.

Another key reaction is substitution . The hydroxyl group of the propanol moiety is a poor leaving group, but it can be converted into a good leaving group, such as a tosylate or a mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles to replace the hydroxyl group. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly into an alkyl chloride or alkyl bromide, respectively. These reactions proceed through intermediate chlorosulfite or phosphite (B83602) esters.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction energetics that are often difficult to probe experimentally. rsc.org While specific computational studies on this compound are not prevalent, studies on analogous systems offer valuable mechanistic understanding.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. rsc.orgnih.gov Studies on systems analogous to the MOM ether and propanol moieties provide a framework for understanding their reactivity.

For instance, DFT studies have been employed to investigate the cleavage of the –O–C–O– bond in MOM ethers facilitated by bismuth trichloride (B1173362) (BiCl₃). rsc.org These theoretical results indicated that for phenolic MOM substrates, there is a differential binding preference to the bismuth atom and that water plays a crucial role in facilitating the cleavage of the MOM group. rsc.org Another DFT study focused on the C–O bond cleavage of dimethyl ether mediated by transition metal ions, providing insights into the catalytic properties of different metals and the performance of various DFT functionals. nih.gov

Furthermore, the degradation of 3-methoxy-1-propanol (B72126) by hydroxyl radicals has been investigated using the M06-2X functional, which is noted for its accuracy in describing radical reactions and transition states. nih.gov Such studies on similar propanol derivatives help in predicting reaction pathways and rate coefficients for atmospheric or synthetic transformations.

A primary goal of computational mechanistic studies is the characterization of transition states (TS) and the associated energy barriers. This information is critical for determining the feasibility and kinetics of a reaction pathway.

Solvent Effects in Reaction Mechanisms

The choice of solvent can profoundly influence the reaction mechanism of organochemical transformations. In reactions involving this compound, the solvent plays a critical role in stabilizing or destabilizing reactants, transition states, and intermediates, thereby altering reaction rates and potentially shifting the mechanistic pathway. While specific kinetic studies on this compound are not extensively documented in the literature, a detailed understanding of solvent effects can be extrapolated from mechanistic investigations of structurally analogous compounds, such as substituted benzyl (B1604629) systems.

The solvolysis of substituted benzyl halides, for instance, provides a well-studied model for understanding how solvents impact reaction mechanisms, particularly the competition between S_N1 and S_N2 pathways. The 4-alkoxy substituent, similar to the 4-(methoxymethoxy) group in the target compound, is a strong electron-donating group that can stabilize a benzylic carbocation. This stabilization is crucial in promoting an S_N1-type mechanism.

In a reaction proceeding through an S_N1 mechanism, the rate-determining step is the formation of a carbocation intermediate. The stability of this intermediate is paramount, and solvents that can effectively solvate it will accelerate the reaction. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at stabilizing carbocations through hydrogen bonding and their high dielectric constants. Conversely, polar aprotic solvents, like DMSO or DMF, are less effective at solvating carbocations but can significantly influence the reaction by solvating the leaving group. Nonpolar solvents generally disfavor S_N1 reactions due to their inability to stabilize the charged intermediates.

For a compound like this compound, if it were to undergo a substitution reaction at the benzylic position (hypothetically, if the propanol side chain were modified to have a leaving group), the 4-(methoxymethoxy) group would strongly favor an S_N1 pathway. The rate of such a reaction would be highly dependent on the solvent's properties.

A study on the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water at 25°C reported a first-order rate constant of 2.2 s⁻¹. nih.govnih.gov This rapid solvolysis is indicative of a stabilized carbocation intermediate, a hallmark of an S_N1 reaction. nih.govresearchgate.net The use of a highly polar aqueous solvent mixture facilitates the ionization of the C-Cl bond.

The influence of solvent polarity on reaction rates can be quantitatively assessed. For example, the solvolysis rates of substituted benzyl tosylates have been determined in various solvents, and the data often show a correlation with solvent polarity scales. oup.com A significant increase in reaction rate with increasing solvent polarity is a strong indicator of a mechanistic shift towards an S_N1 pathway. researchgate.net

The product distribution can also be highly dependent on the solvent. In a mixed solvent system, the solvent molecules can act as nucleophiles, leading to a mixture of products. The ratio of these products is influenced by both the nucleophilicity of the solvents and their concentrations. For the solvolysis of substituted benzyl chlorides in a mixture of water, trifluoroethanol (TFE), and methanol (B129727) (MeOH), the product ratio (k_MeOH/k_TFE) was found to vary significantly with the substituents on the aromatic ring. nih.govnih.gov For the highly reactive 4-methoxybenzyl chloride, this ratio was relatively low, suggesting that the stability of the carbocation intermediate reduces the selectivity of the subsequent nucleophilic attack. nih.govnih.gov

The following table summarizes the solvolysis rate constants for various substituted benzyl chlorides in 20% acetonitrile in water, illustrating the powerful effect of the 4-methoxy substituent in accelerating the reaction, which is analogous to the expected effect of the 4-(methoxymethoxy) group.

| Substituent | First-Order Rate Constant (k_solv) at 25°C (s⁻¹) |

| 4-Methoxy | 2.2 |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

| Data sourced from literature on substituted benzyl chlorides. |

In contrast, an S_N2 mechanism involves a backside attack by a nucleophile on the substrate, proceeding through a single, concerted transition state. This mechanism is favored by less sterically hindered substrates and is less sensitive to the polarity of the solvent compared to the S_N1 mechanism. Polar aprotic solvents are often preferred for S_N2 reactions as they can solvate the counter-ion of the nucleophile, thus increasing its nucleophilicity, without strongly solvating the nucleophile itself.

For reactions involving the hydroxyl group of this compound, such as etherification or esterification, the solvent can influence the reaction by affecting the reactivity of the reagents. For instance, in an acid-catalyzed etherification, a polar protic solvent can protonate the hydroxyl group, making it a better leaving group (water). However, the same solvent can also solvate the nucleophile, potentially reducing its reactivity. The choice of solvent therefore requires a careful balance of these competing effects.

Ultimately, the mechanistic pathway of a reaction involving this compound will be a function of the substrate structure, the nature of the reagents, the temperature, and critically, the solvent system employed. The principles derived from analogous systems strongly suggest that the electron-donating 4-(methoxymethoxy) group will predispose the molecule to reactions that can be significantly accelerated and controlled by the judicious selection of solvents that stabilize carbocationic intermediates.

Strategic Considerations for Future Research and Synthetic Innovation

Development of More Sustainable Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates a re-evaluation of the synthetic pathways to key intermediates like 3-(4-(methoxymethoxy)phenyl)propan-1-ol. Future research is increasingly directed at integrating green chemistry principles and developing novel catalytic systems to enhance sustainability.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be deconstructed into key transformations, each offering opportunities for green innovation. A typical synthesis involves the formation of the phenylpropanoid skeleton, reduction of a carbonyl or alkene, and the protection/deprotection of the phenolic hydroxyl group. Applying the twelve principles of green chemistry can significantly reduce the environmental impact of its production. oocities.org

Prevention and Atom Economy: Traditional routes may involve stoichiometric reagents that generate significant waste. For instance, creating the propanol (B110389) side-chain via a Wittig reaction followed by reduction has a lower atom economy compared to direct catalytic methods. Future syntheses should prioritize catalytic routes that maximize the incorporation of all reactant atoms into the final product. nih.gov For example, the direct catalytic hydrogenation of an appropriate unsaturated precursor is 100% atom economical in principle. nih.gov

Less Hazardous Chemical Syntheses: A primary concern is the protection of the phenol (B47542). The use of methoxymethyl chloride (MOM-Cl) is common but involves a highly toxic and carcinogenic reagent. youtube.comuwindsor.ca Greener alternatives include using methoxymethyl acetate (B1210297) or dimethoxymethane (B151124) with a mild Lewis acid catalyst. oocities.org

Safer Solvents and Auxiliaries: Many synthetic steps rely on volatile organic solvents. Research should focus on using safer, renewable, or recyclable solvents like water, ethanol, or solvent-free conditions where possible. nih.gov For example, some multi-component reactions for building similar backbones can be performed in aqueous media. researchgate.net

Reduce Derivatives: The use of a protecting group like methoxymethyl (MOM) is an example of derivatization. jove.commedlifemastery.com While often necessary, it adds steps (protection and deprotection) that consume additional reagents and generate waste. nih.govcem.com A key goal for future research is the development of selective catalysts that can perform reactions on other parts of the molecule without affecting the free phenolic hydroxyl group, thereby eliminating the need for protection altogether.

Catalyst Development for Key Transformations

Catalysis is central to developing sustainable synthetic routes. Innovations in catalyst design can improve efficiency, selectivity, and environmental performance for the key steps in synthesizing this compound.

C-C Bond Formation: The phenylpropanol skeleton can be constructed via catalytic cross-coupling reactions, such as the Heck or Suzuki reactions, which are more efficient than classical methods. organic-chemistry.orgnumberanalytics.com Further development could focus on catalysts that enable C-H activation, allowing for the direct coupling of a simple arene with a three-carbon synthon, which would be a highly atom-economical approach. organic-chemistry.org Biocatalysis, using enzymes like carboligases, also presents a green route for selective C-C bond formation under mild conditions. nih.govnih.gov

Reduction Step: The conversion of a precursor like 3-(4-methoxyphenyl)prop-2-en-1-ol (B7944356) or 1-(4-methoxyphenyl)propan-1-one to the final propanol is typically achieved by reduction. Catalytic hydrogenation using heterogeneous catalysts (e.g., Palladium on carbon, Pd/MoO₃-Al₂O₃) is a green alternative to stoichiometric hydride reagents like sodium borohydride (B1222165), as it uses molecular hydrogen as the reductant and often allows for easy catalyst recovery and reuse. mdpi.com Research into more active and selective catalysts, such as ruthenium complexes, can allow these reductions to occur under milder conditions.

Protection/Deprotection Steps: For the protection of the phenolic hydroxyl group, developing mild and recyclable catalysts is crucial. Lewis acids like zinc chloride can catalyze the reaction with less hazardous MOM donors. oocities.org For the deprotection of the MOM ether, solid acid catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) or Wells-Dawson heteropolyacids have been shown to be highly efficient, easily recoverable, and reusable, avoiding the use of corrosive mineral acids. nih.govacs.org

| Transformation | Traditional Reagent/Catalyst | Greener/Advanced Catalyst | Advantages of Advanced Catalyst |

|---|---|---|---|

| C-C Bond Formation | Friedel-Crafts Acylation Reagents (e.g., AlCl₃) | Pd or Rh complexes (for cross-coupling/C-H activation) organic-chemistry.org | Higher selectivity, milder conditions, broader substrate scope. |

| Carbonyl/Alkene Reduction | NaBH₄, LiAlH₄ | Pd/C, Ru-complexes, Pd/MoO₃-Al₂O₃ mdpi.com | High atom economy (H₂ as reductant), catalyst recyclability. |

| Phenol Protection (MOM) | MOM-Cl with NaH youtube.com | Dimethoxymethane with ZnCl₂ or P₂O₅ | Avoids carcinogenic MOM-Cl, milder conditions. |

| MOM Deprotection | Strong acids (e.g., HCl, H₂SO₄) | Solid acids (NaHSO₄-SiO₂, Wells-Dawson acids) nih.govacs.org | Heterogeneous, easily separable, reusable, non-corrosive. |

Exploration of Novel Reactivity and Cascade Reactions

For the synthesis of this compound and its derivatives, several cascade strategies can be envisioned. For instance, a process could be designed that combines a catalytic cross-coupling reaction with a subsequent hydrogenation. A palladium-catalyzed Mizoroki-Heck reaction between an aryl halide and an acrolein acetal (B89532) could be followed by in-situ hydrogenation of the resulting alkene and reduction of the palladium catalyst for easy recovery.

Another promising area is the development of chemoenzymatic cascades. For example, an enzymatic process could be combined with a chemical protection step in a continuous flow system, allowing for the integration of reactions that are otherwise incompatible in a single batch reactor. nih.gov One-pot multi-component reactions, which are widely used to generate molecular complexity quickly, could also be adapted to build the core phenylpropanol structure or its derivatives in a single, highly convergent step. mdpi.comnih.gov

Integration into Automated Synthesis Platforms

The transition from traditional batch synthesis to automated flow chemistry represents a significant technological leap for the production of pharmaceutical intermediates. bohrium.com Integrating the synthesis of this compound into an automated platform offers numerous advantages, including enhanced safety, reproducibility, and scalability. researchgate.netatomfair.com

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. atomfair.com The key synthetic steps, including protection, C-C bond formation, and hydrogenation, can be adapted to flow reactors, often using packed beds of solid-supported catalysts or reagents. acs.org This approach is particularly advantageous for handling hazardous reagents or performing highly exothermic reactions in a contained and controlled manner. acs.org

Furthermore, automated platforms can be coupled with machine learning algorithms for high-throughput screening and optimization of reaction conditions. atomfair.comatomfair.com Such a system could autonomously explore a wide range of catalysts, solvents, and temperatures to identify the optimal and most sustainable route to this compound with minimal human intervention, accelerating process development significantly. atomfair.com

| Feature | Benefit in Synthesis of this compound |

|---|---|

| Precision Control | Improved yield and purity by optimizing temperature and residence time for reduction and coupling steps. atomfair.com |

| Enhanced Safety | Safe handling of hazardous reagents (e.g., MOM-Cl alternatives) and high-pressure hydrogenation in a closed system. atomfair.com |

| Scalability | Seamless transition from laboratory-scale optimization to pilot-scale production without re-developing the process. atomfair.com |

| High-Throughput Optimization | Rapid screening of catalysts and conditions using machine learning to find the most efficient and greenest synthetic route. atomfair.com |

| Process Integration | Coupling of multiple reaction steps (e.g., protection, reduction) into a continuous sequence, minimizing intermediate handling. researchgate.net |

Design and Synthesis of Advanced Analogues for Specific Research Applications

The core structure of this compound is a versatile scaffold for the design and synthesis of advanced analogues for various research applications, particularly in medicinal chemistry and chemical biology. By systematically modifying different parts of the molecule, researchers can probe structure-activity relationships (SAR) and develop novel compounds with tailored properties.

Modification of the Phenyl Ring: Introducing or altering substituents on the aromatic ring can profoundly impact biological activity. For example, adding electron-withdrawing or -donating groups, or incorporating heterocyclic rings, can modulate the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds.

Alteration of the Propyl Linker: The three-carbon chain can be modified to alter the molecule's flexibility and spatial orientation. This could involve introducing rigidity with double or triple bonds, changing the chain length, or incorporating chiral centers to study stereochemical effects on biological targets. For instance, studies on phenylpropanolamine (PPA) and its isomers have shown that stereochemistry is critical for pharmacological activity. researchgate.netnih.gov

Functionalization of the Hydroxyl Group: The primary alcohol is a key handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or amines to create libraries of compounds for screening. The protected phenol, once deprotected, provides another site for diversification, such as in the synthesis of novel cytotoxic agents or antimicrobial candidates. nih.gov

The design of these analogues is often guided by a specific therapeutic target. For example, analogues of similar phenylpropanoid structures have been synthesized as kappa opioid receptor antagonists, cytotoxic agents against cancer cell lines, and 5-HT₆ antagonists for cognitive disorders. google.com The compound this compound itself, or its immediate precursor 3-(4-hydroxyphenyl)-1-propanol, can serve as a starting point for creating these more complex and targeted molecules. nih.govsynthonix.com

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-(4-(Methoxymethoxy)phenyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with 4-hydroxybenzaldehyde derivatives. A common approach includes:

- Step 1 : Protection of the phenolic hydroxyl group using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., NaH or DIPEA) to form 4-(methoxymethoxy)benzaldehyde.

- Step 2 : Aldol condensation with propanal under basic conditions (e.g., NaOH/EtOH) to yield the α,β-unsaturated ketone intermediate.